molecular formula C6H18NO7P B158850 Triethanolamine phosphate CAS No. 10017-56-8

Triethanolamine phosphate

Cat. No.: B158850
CAS No.: 10017-56-8
M. Wt: 247.18 g/mol
InChI Key: NHFDKKSSQWCEES-UHFFFAOYSA-N
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Description

Triethanolamine phosphate is an organic compound that combines the properties of triethanolamine and phosphate. It is commonly used in various industrial and scientific applications due to its unique chemical properties. Triethanolamine is a tertiary amine and a triol, meaning it has three hydroxyl groups. The phosphate component adds additional functionality, making it useful in a range of applications from corrosion inhibition to pharmaceuticals.

Scientific Research Applications

Triethanolamine phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a corrosion inhibitor, complexing agent, and pH adjuster in various chemical processes.

    Biology: Employed in the preparation of buffer solutions and as a stabilizer for enzymes and other biological molecules.

    Medicine: Utilized in pharmaceutical formulations as an emulsifier and pH adjuster.

    Industry: Applied in the production of detergents, cosmetics, and metal plating solutions.

Safety and Hazards

Triethanolamine phosphate can cause skin and eye irritation. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .

Mechanism of Action

Target of Action

Triethanolamine phosphate, also known as Trolamine or TEA, is a tertiary amine and a triol . It primarily targets magnesium alloys and is used in the formation of phosphating coatings to protect these alloys . The compound’s role is to enhance the protective performance of phosphating coatings, thereby improving the corrosion resistance of magnesium alloys .

Mode of Action

This compound interacts with its targets by assisting in the formation of phosphating coatings . It modifies the phosphating coating primarily consisting of CaHPO4⋅2H2O, making it more uniform and denser . This is achieved due to the excellent crystallinity of CaHPO4 crystals with the presence of TEA . The compound also inhibits the galvanic corrosion between α-Mg and β-Mg17Al12 phases .

Biochemical Pathways

In a phosphate transfer reaction, a phosphate group is transferred from a phosphate group donor molecule to a phosphate group acceptor molecule . The electrophilicity of the phosphorus atom is usually enhanced by the Lewis acid (electron-accepting) effect of one or more magnesium ions . This process is integral to the action of this compound.

Pharmacokinetics

It is known that the compound acts as a surfactant or alkalizing agent to aid in emulsification and solubilizing of compounds or in raising the ph of a solution . As an amine, triethanolamine is capable of accepting a hydrogen to form hydroxide and a conjugate acid .

Result of Action

The addition of this compound significantly enhances the protective performance of phosphating coatings . Surface analysis indicates that the modified phosphating coating is more uniform and denser . This results in improved corrosion resistance of magnesium alloys .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s effectiveness in enhancing the protective performance of phosphating coatings can be affected by the presence of corrosive species such as Cl- and H+ . Additionally, the compound’s action may be influenced by the presence of other substances in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethanolamine phosphate can be synthesized through the reaction of triethanolamine with phosphoric acid. The reaction typically involves mixing triethanolamine with an aqueous solution of phosphoric acid under controlled temperature and pH conditions. The reaction can be represented as follows:

N(CH2CH2OH)3+H3PO4N(CH2CH2OH)3H3PO4\text{N(CH}_2\text{CH}_2\text{OH)}_3 + \text{H}_3\text{PO}_4 \rightarrow \text{N(CH}_2\text{CH}_2\text{OH)}_3\text{H}_3\text{PO}_4 N(CH2​CH2​OH)3​+H3​PO4​→N(CH2​CH2​OH)3​H3​PO4​

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where triethanolamine and phosphoric acid are fed into a reactor. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation or crystallization to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of aldehydes or carboxylic acids.

    Substitution: The compound can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.

    Complexation: this compound can form complexes with metal ions, which is useful in applications such as metal plating and corrosion inhibition.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Substitution Reagents: Alkyl halides, acyl chlorides.

    Complexation Conditions: Aqueous solutions with metal salts.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Substitution Products: Alkylated or acylated triethanolamine derivatives.

    Complexes: Metal-triethanolamine phosphate complexes.

Comparison with Similar Compounds

  • Monoethanolamine phosphate
  • Diethanolamine phosphate
  • Triethanolamine

Comparison:

  • Uniqueness: Triethanolamine phosphate is unique due to its combination of three hydroxyl groups and a phosphate group, which provides enhanced complexation and buffering capabilities compared to monoethanolamine phosphate and diethanolamine phosphate.
  • Applications: While monoethanolamine and diethanolamine phosphates are also used in similar applications, this compound offers superior performance in terms of corrosion inhibition and complexation with metal ions.

Properties

CAS No.

10017-56-8

Molecular Formula

C6H18NO7P

Molecular Weight

247.18 g/mol

IUPAC Name

dihydrogen phosphate;tris(2-hydroxyethyl)azanium

InChI

InChI=1S/C6H15NO3.H3O4P/c8-4-1-7(2-5-9)3-6-10;1-5(2,3)4/h8-10H,1-6H2;(H3,1,2,3,4)

InChI Key

NHFDKKSSQWCEES-UHFFFAOYSA-N

SMILES

C(CO)N(CCO)CCO.OP(=O)(O)O

Canonical SMILES

C(CO)[NH+](CCO)CCO.OP(=O)(O)[O-]

10017-56-8

physical_description

Liquid

Pictograms

Corrosive; Irritant; Health Hazard

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Synonyms

2,2',2''-nitrilotriethanol
triethanolamine
triethanolamine acetate
triethanolamine citrate
triethanolamine citrate (1:1)
triethanolamine copper salt
triethanolamine hydrochloride
triethanolamine iodohydrate
triethanolamine maleate
triethanolamine phosphate
triethanolamine sulfate
triethanolamine sulfate (2:1)
triethanolamine sulfite (1:1)
triethanolamine tartrate (1:1), (R-(R*,R*))-isomer
triethanolamine titanium salt
triethanolammonium chloride
trolamine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

77 grams of triethanolamine (0.52 mole) is added to 200 grams of water with stirring, followed by the addition of 20 grams of an 85% solution of phosphoric acid (0.17 mole phosphoric acid), to form a solution of triethanolamine phosphate. 221 grams (0.76 mole) of antimony trioxide, 1201 grams of water, and 147 grams (1.51 moles) of hydrogen peroxide are heated at reflux for approximately 22 minutes. The triethanolamine phosphate solution from above is then charged to the reaction mixture. The product is a colloidal dispersion of hydrous antimony pentoxide particles in an essentially aqueous medium. The dispersion contains approximately 9% antimony, has an average particle size of less than 40 Å, and is stabilized with approximately 0.3 moles of the alkanolamine salt per mole of antimony.
Quantity
77 g
Type
reactant
Reaction Step One
Name
Quantity
200 g
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.17 mol
Type
reactant
Reaction Step Two
Name
triethanolamine phosphate

Synthesis routes and methods II

Procedure details

This mixture was then heated to 150° F. to 180° F. for 36 minutes. The triethanol amine and phosphoric acid react to form the stabilizer, triethanolamine phosphate, in situ within the reaction vessel. The resulting sol was then spray dried at temperatures ranging from 140° F. to 700° F.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
triethanolamine phosphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of Triethanolamine phosphate in industrial settings?

A1: this compound is frequently employed as a corrosion inhibitor in various industrial applications. For example, it effectively prevents corrosion in glycerine-water hydraulic fluids, particularly when combined with sodium nitrite. This combination provides superior protection compared to other inhibitors, even under high pressure and temperature conditions []. Additionally, it serves as a component in fully-synthetic cutting fluids, enhancing their lubrication and anti-rust properties [].

Q2: Are there any documented instances where this compound has been utilized in analytical chemistry?

A3: Yes, this compound has proven valuable in analytical techniques. It serves as a component in buffer solutions for chiral separation of pharmaceuticals using capillary electrophoresis. For instance, it facilitates the enantiomeric separation of cetirizine [] and ibuprofen along with its metabolites []. This application highlights its role in developing sensitive and specific analytical methods for chiral drug analysis.

Q3: Beyond corrosion inhibition, are there other industrial applications for this compound?

A4: this compound finds use in diverse industrial applications. One notable example is its incorporation as a stabilizer in the preparation of antimony pentoxide hydrosol []. This hydrosol, known for its stability and redispersibility, serves as a flame-retardant additive in materials like rubber, plastics, and fabrics.

Q4: What alternatives to this compound are available for corrosion prevention in engine coolants?

A5: While this compound, often combined with sodium mercaptobenzothiazole, provides effective corrosion protection in engine coolants, it can experience depletion over time []. A more reliable alternative, according to research, is a combination of sodium benzoate and sodium nitrite, which offered consistent protection throughout extensive testing [].

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